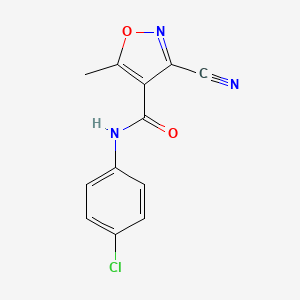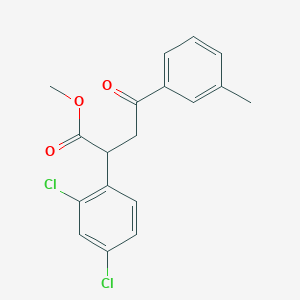
N-(4-chlorophenyl)-3-cyano-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-cyano-5-methyl-4-isoxazolecarboxamide, also known as CLP290, is a small molecule that has been extensively studied in scientific research due to its potential therapeutic applications. It was first synthesized in the early 2000s and has since been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Overview of Chlorophenyl Compounds in the Environment
Chlorophenyl compounds, including the structure similar to N-(4-chlorophenyl)-3-cyano-5-methyl-4-isoxazolecarboxamide, have been extensively studied for their environmental impact and transformation. Studies have shown that the isomeric composition of chlorophenyl compounds can significantly change due to environmental processes like biotransformation, indicating a complex interaction with the ecosystem. The analytical data on the presence of chlorophenyl compounds in various environmental compartments suggest a differentiated behavior depending on their isomeric forms (Ricking & Schwarzbauer, 2012).
Chlorophenols and their Impact on Aquatic Environments
Extensive research on chlorophenols, which share a structural similarity with N-(4-chlorophenyl)-3-cyano-5-methyl-4-isoxazolecarboxamide, has highlighted their moderate toxicity to aquatic and mammalian life. The environmental fate of these compounds largely depends on the presence of microflora capable of biodegradation, and their organoleptic impact is notably strong (Krijgsheld & Gen, 1986).
Chlorophenols in Waste Incineration
The role of chlorophenols as precursors of dioxins in thermal processes, particularly in Municipal Solid Waste Incineration, has been the subject of critical reviews. These studies underscore the correlation between chlorophenols and other pollutants, shedding light on the mechanisms of dioxin formation from chlorophenol precursors, which is a crucial aspect of environmental chemistry and pollution control (Peng et al., 2016).
Chlorophenols and their Toxicological Impact
A comprehensive review of chlorophenols' toxicological effects on fish emphasized the diverse mechanisms of toxicity, including oxidative stress, immune system alteration, endocrine disruption, and potential for inducing carcinogenic environments. This extensive analysis provides a detailed understanding of the environmental and health implications of chlorophenol compounds (Ge et al., 2017).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as pyraclostrobin, are known to act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes, resulting in the cessation of fungal growth .
Biochemical Pathways
Related compounds, such as paclobutrazol, are known to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level, which results in a reduction in stem elongation .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit diverse biological activities, suggesting a broad range of potential molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-cyano-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2/c1-7-11(10(6-14)16-18-7)12(17)15-9-4-2-8(13)3-5-9/h2-5H,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBJJWLHBMGVCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-cyano-5-methyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-Chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2356074.png)



![Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B2356078.png)
![5-Methyl-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2356079.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2356081.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2356083.png)

![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2356085.png)
![3-[(E)-3-(4-methoxyanilino)prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2356090.png)
![N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2356092.png)